

Common pitfalls in experiments with (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid

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| Compound of Interest | |
|----------------------|--|
| Compound Name: | (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid |
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Technical Support Center: (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid

Welcome to the technical support center for **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid** (Cbz-Ahib). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid?

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid, also known as (S)-4-(Benzylxycarbonylamino)-2-hydroxybutyric acid, is a protected amino acid derivative. The carbobenzyloxy (Cbz or Z) group protects the primary amine, while the molecule also features a hydroxyl group and a carboxylic acid.^{[1][2][3]} It is utilized in the synthesis of more complex molecules, including peptide-based drugs and aminoglycoside antibiotics.^{[4][5]}

Q2: What are the key chemical properties of this compound?

| Property | Value |
|-------------------|---|
| CAS Number | 40371-50-4 |
| Molecular Formula | C ₁₂ H ₁₅ NO ₅ |
| Molecular Weight | 253.25 g/mol |
| Melting Point | 75-78 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and alcohol |

(Source:[1][4][5][6][7])

Q3: What are the primary applications of **(S)-N-Carbobenzoyloxy-4-amino-2-hydroxybutyric acid?**

Its primary applications are in synthetic organic chemistry, particularly in the following areas:

- Peptide Synthesis: It serves as a building block for the incorporation of a 4-amino-2-hydroxybutyric acid moiety into peptide chains.[8]
- Drug Development: It is used in the synthesis of various pharmaceuticals, including aminoglycoside antibiotics.[4][9]
- Polymer Modification: It has been noted for its ability to modify polymers like polylactic acid and polycarbonate.[1][2]

Q4: How should I store this compound?

It is recommended to store **(S)-N-Carbobenzoyloxy-4-amino-2-hydroxybutyric acid** in a cool, dry place, away from light and moisture.[5] A storage temperature of 2-8°C in a refrigerator is also suggested.[3]

Troubleshooting Guides

Issue 1: Incomplete or Low-Yield Coupling Reactions

Question: I am experiencing low yields during the coupling of **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid** in my peptide synthesis. What could be the cause?

Answer: Low coupling yields can stem from several factors, especially when dealing with a sterically hindered or functionally complex amino acid derivative.

Possible Causes and Solutions:

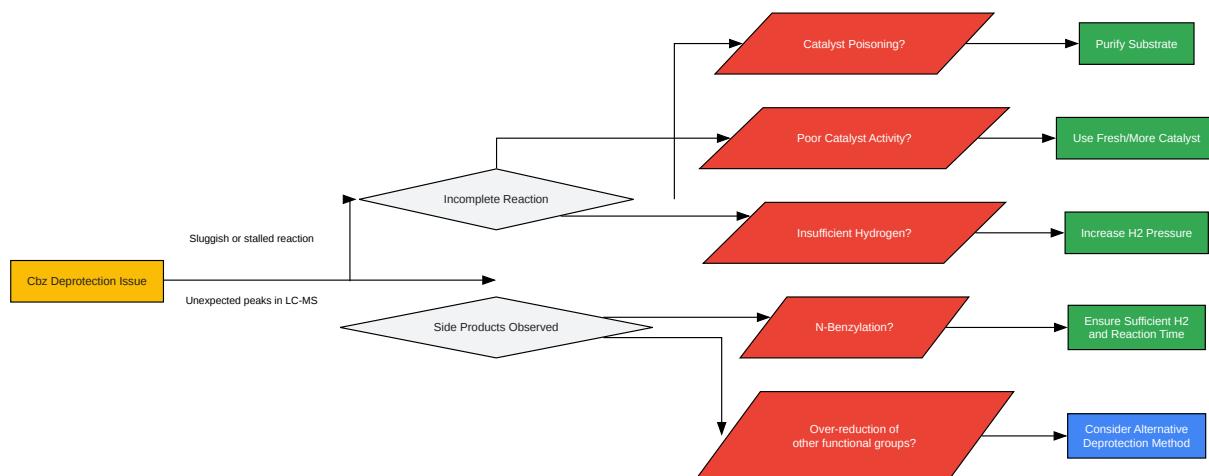
| Cause | Solution | Experimental Protocol |
|-------------------------------------|---|--|
| Steric Hindrance | Due to the bulky Cbz protecting group and the hydroxyl group, the reaction may be sluggish. | Perform a "double coupling" by repeating the coupling step with fresh reagents. [10] |
| Inefficient Activation | The chosen coupling reagent may not be potent enough for efficient activation of the carboxylic acid. | Switch to a more powerful activating agent like HATU, HBTU, or HCTU. [10] |
| Side Reaction of the Hydroxyl Group | The free hydroxyl group can be acylated by the activated carboxylic acid, leading to side products and consuming the starting material. | Protect the hydroxyl group prior to coupling. A common protecting group for hydroxyls is the tert-butyl (tBu) ether. |
| Peptide Aggregation | The growing peptide chain may aggregate on the solid support, hindering further reactions. | Use structure-disrupting solvents like NMP or DMSO, or add chaotropic salts. [10] [11] |

Issue 2: Side Reactions During Cbz Deprotection

Question: I am observing unexpected byproducts after the deprotection of the Cbz group from my peptide containing the 4-amino-2-hydroxybutyric acid residue. What are these side products and how can I avoid them?

Answer: The deprotection of the Cbz group, typically via catalytic hydrogenation, can sometimes lead to side reactions.

Troubleshooting Workflow for Cbz Deprotection Issues:

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Caption: Troubleshooting workflow for Cbz deprotection.

Common Side Reactions and Their Prevention:

| Side Reaction | Cause | Prevention |
|-----------------------------------|--|---|
| N-Benzylation | Formation of an N-benzyl side product, especially if the reaction stalls or there is a lack of sufficient hydrogen. | Ensure adequate hydrogen pressure and consider adding a weak acid like acetic acid to protonate the newly formed amine, reducing its nucleophilicity. [12] [13] |
| Incomplete Deprotection | The palladium catalyst can be poisoned by sulfur-containing impurities, or the catalyst may have low activity. | Ensure the purity of the starting material. Use a fresh, high-quality catalyst, or increase the catalyst loading. [12] [13] |
| Alkylation (with acidic cleavage) | If using acidic conditions for deprotection (e.g., HBr/AcOH), the generated benzyl cation can alkylate sensitive residues. | Use scavengers in the cleavage cocktail. [10] However, catalytic hydrogenation is the preferred method for Cbz removal. [13] [14] |

Experimental Protocols

Protocol 1: General Procedure for Coupling of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a manual coupling procedure using HBTU as the activating agent.

Materials:

- (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid
- Resin-bound peptide with a free N-terminal amine
- N,N'-Diisopropylethylamine (DIPEA)

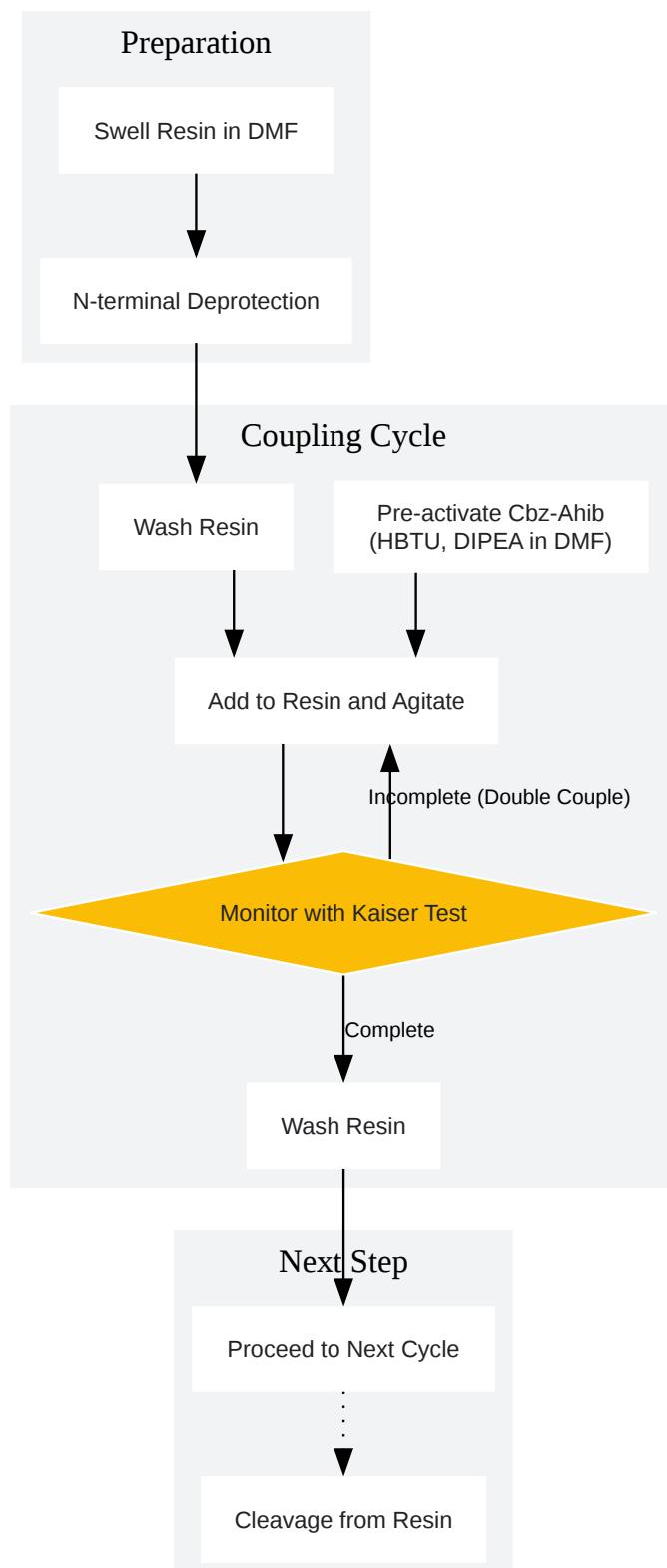
- O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine (for Fmoc-SPPS) or Trifluoroacetic acid (TFA) (for Boc-SPPS) for deprotection of the growing chain.

Procedure:

- Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
- N-terminal Deprotection: Deprotect the N-terminal amino group of the resin-bound peptide according to standard Fmoc or Boc chemistry protocols.
- Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x).
- Activation and Coupling:
 - In a separate vessel, dissolve **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid** (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
 - Allow the solution to pre-activate for 5-10 minutes.
 - Add the activation mixture to the resin.
 - Agitate the reaction mixture at room temperature for 2-4 hours.
- Monitoring the Coupling: Perform a Kaiser test (for primary amines) or a chloranil test (for secondary amines) to check for the presence of free amines. If the test is positive, indicating incomplete coupling, repeat the coupling step (double coupling).
- Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
- Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

- Proceed to the next cycle of deprotection and coupling.

Experimental Workflow for SPPS Coupling:



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Caption: Workflow for a single coupling cycle in SPPS.

Protocol 2: Deprotection of the Cbz Group via Catalytic Hydrogenation

Materials:

- Cbz-protected peptide (dissolved in a suitable solvent like methanol, ethanol, or acetic acid)
- Palladium on carbon (Pd/C) catalyst (5-10% w/w)
- Hydrogen gas source

Procedure:

- Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol).
- Inerting: Place the solution in a hydrogenation vessel and flush the system with an inert gas (e.g., nitrogen or argon).
- Catalyst Addition: Carefully add the Pd/C catalyst to the solution.
- Hydrogenation: Evacuate the inert gas and introduce hydrogen gas (typically at atmospheric pressure or slightly above).
- Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.
- Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: Pd/C can be pyrophoric; do not allow the catalyst to dry completely in the air.
- Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Reaction Pathway for Cbz Deprotection:

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Caption: Catalytic hydrogenation for Cbz group removal.

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